molecular formula C21H20O13 B1253221 myricetin 7-O-beta-D-glucopyranoside

myricetin 7-O-beta-D-glucopyranoside

Cat. No. B1253221
M. Wt: 480.4 g/mol
InChI Key: VYUFSOYMUGOSGK-GFOOFYSOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricetin 7-O-beta-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a beta-D-glucosyl residue attached at position 7. It has a role as a metabolite. It is a beta-D-glucoside, a monosaccharide derivative, a myricetin O-glucoside, a pentahydroxyflavone and a member of flavonols. It derives from a beta-D-glucose.

Scientific Research Applications

Antioxidant and Free-Radical Scavenging Activity

Myricetin 7-O-beta-D-glucopyranoside demonstrates significant antioxidant activity. A study found that it exhibited effective free-radical scavenging effects in various assays, highlighting its potential as an antioxidant compound (Cioffi et al., 2002).

Anticancer Potential

This compound has been identified as a kinase inhibitor, showing promise in cancer research. It inhibited several kinase enzymes, suggesting a role in new anticancer drug discovery (Mostafa, 2020).

Antiviral Properties

Research on myricetin 7-O-beta-D-glucopyranoside has also revealed its potential antiviral properties. A study on compounds isolated from Ardisia splendens leaves, including myricetin 7-O-beta-D-glucopyranoside, found significant activity against Coxsackie A16 viruses, suggesting its potential as an antiviral agent (Van et al., 2014).

Diabetes Treatment

Myricetin 7-O-beta-D-glucopyranoside may also be effective in treating type 2 diabetes. It acts as a natural class B GPCR agonist and has shown glucoregulatory activity in studies, indicating its potential in diabetes management (Li et al., 2017).

Obesity and Metabolic Disorders

Additionally, myricetin has been studied for its effects on obesity and related metabolic disorders. A study found that it had a regressive effect on pre-existing hepatic steatosis in mice fed a high-fat diet, suggesting its therapeutic potential for these conditions (Xia et al., 2016).

properties

Product Name

myricetin 7-O-beta-D-glucopyranoside

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)32-7-3-8(23)13-11(4-7)33-20(18(30)16(13)28)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,19,21-27,29-31H,5H2/t12-,15-,17+,19-,21-/m1/s1

InChI Key

VYUFSOYMUGOSGK-GFOOFYSOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.